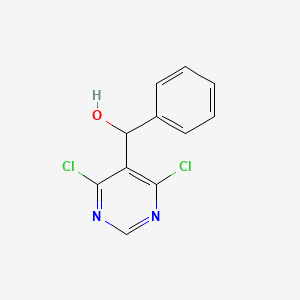
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenylmethanol group at position 5
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated pyrimidine can then be reacted with benzyl alcohol under suitable conditions to yield (4,6-Dichloropyrimidin-5-yl)-phenylmethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the phenylmethanol group using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylmethanol group can be oxidized to the corresponding aldehyde or carboxylic acid, and reduced to the corresponding alkane.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding aldehydes, carboxylic acids, or alkanes.
科学的研究の応用
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol has several applications in scientific research:
作用機序
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the maturation of viral particles . The compound may also inhibit immune-activated nitric oxide production, which is relevant in the context of inflammatory responses . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A related compound with similar chemical properties and applications.
4,6-Dichloropyrimidine: Another related compound used as an intermediate in organic synthesis.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A compound used in the production of antiviral nucleotide derivatives.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrimidine derivatives.
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
(4,6-dichloropyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-8(11(13)15-6-14-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H |
InChIキー |
JUVWZXZUBKJFSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(N=CN=C2Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















